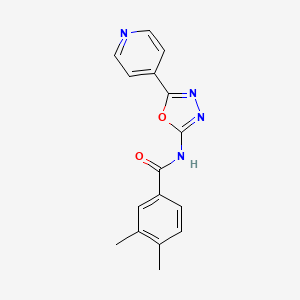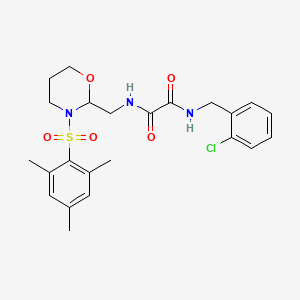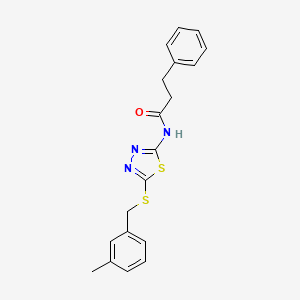
3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring, an oxadiazole ring, and a benzamide group. Its unique structure makes it an attractive target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its effects by interacting with specific biological targets, such as enzymes or receptors. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibits various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. Some of these include:
1. Investigation of its potential as a drug candidate for various diseases, such as cancer, inflammation, and neurodegenerative disorders.
2. Elucidation of its exact mechanism of action and identification of its biological targets.
3. Development of new synthesis methods for this compound to improve its yield and purity.
4. Investigation of its potential as a fluorescent probe for biological imaging.
5. Evaluation of its potential as a catalyst for various chemical reactions.
Conclusion:
In conclusion, 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a promising compound that has attracted significant attention in scientific research due to its unique structure and properties. Its potential applications in various fields, such as medicinal chemistry, make it an attractive target for investigation. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminopyridine with 2-bromo-3,4-dimethylbenzoic acid, followed by cyclization with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 2-aminopyridine with 3,4-dimethylbenzoyl chloride, followed by cyclization with hydrazine hydrate and acetic anhydride.
Applications De Recherche Scientifique
3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. Its unique structure and properties make it a promising candidate for the development of new drugs for various diseases.
Propriétés
IUPAC Name |
3,4-dimethyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-3-4-13(9-11(10)2)14(21)18-16-20-19-15(22-16)12-5-7-17-8-6-12/h3-9H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKLFHBXXJBSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide](/img/structure/B2949444.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)imidazolidin-2-one](/img/structure/B2949447.png)

![(3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone](/img/structure/B2949451.png)

![1'-(3-Chlorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2949453.png)



